Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate
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Overview
Description
Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate is an organic compound that combines functionalities from various chemical groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate typically involves multi-step organic synthesis. A common approach includes:
Initial coupling of ethyl propanoate with a pyridine derivative.
Subsequent introduction of the benzamido group.
Nitration followed by reduction to introduce the nitroso and amine functionalities.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized for yield and cost-efficiency, often employing automated synthesis machinery and stringent quality control measures to ensure the purity and consistency of the compound.
Types of Reactions:
Oxidation: : The compound may undergo oxidation, impacting the nitroso or amine groups.
Reduction: : It can be reduced, particularly at the nitroso group, yielding amine derivatives.
Substitution: : Various substituents can be introduced or replaced at the benzamido or pyridine moieties under suitable conditions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate.
Reducing agents like lithium aluminum hydride.
Substitution reactions often utilize catalytic amounts of acids or bases.
Major Products Formed: Depending on the reaction type, products may include:
Oxidized derivatives at the amino or nitroso groups.
Reduced forms with different amine functionalities.
Various substituted products on the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules, facilitating studies on reaction mechanisms and the development of new synthetic methods.
Biology and Medicine: Potential applications in the design of new drugs, particularly targeting pathways influenced by its various functional groups. Its structural features allow it to interact with multiple biological targets.
Mechanism of Action
Mechanism: The compound exerts its effects through interaction with specific molecular targets. The nitroso group may participate in nitrosation reactions, while the amine and benzamido groups can form hydrogen bonds or engage in ionic interactions with biological molecules.
Molecular Targets and Pathways: It may interact with enzymes, receptors, or nucleic acids, influencing biochemical pathways related to cellular metabolism, signal transduction, or gene expression.
Comparison with Similar Compounds
Ethyl 3-(3-amino-4-nitro-N-(pyridin-2-yl)benzamido)propanoate
Ethyl 3-(4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate
Uniqueness: This compound's unique combination of an ethyl ester, nitroso group, and amine functionalities sets it apart, offering a distinctive profile for reactions and biological interactions compared to its analogues.
Properties
Molecular Formula |
C18H21N5O4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 3-[[3-amino-4-[methyl(nitroso)amino]benzoyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C18H21N5O4/c1-3-27-17(24)9-11-23(16-6-4-5-10-20-16)18(25)13-7-8-15(14(19)12-13)22(2)21-26/h4-8,10,12H,3,9,11,19H2,1-2H3 |
InChI Key |
VABZFFJDLCMIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)N(C)N=O)N |
Origin of Product |
United States |
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